N-(2-benzoylphenyl)-2-fluorobenzamide
Description
N-(2-benzoylphenyl)-2-fluorobenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety
Properties
CAS No. |
303092-15-1 |
|---|---|
Molecular Formula |
C20H14FNO2 |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
N-(2-benzoylphenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C20H14FNO2/c21-17-12-6-4-10-15(17)20(24)22-18-13-7-5-11-16(18)19(23)14-8-2-1-3-9-14/h1-13H,(H,22,24) |
InChI Key |
RBPWPEOVTKDSLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-2-fluorobenzamide typically involves the reaction of 2-aminobenzophenone with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The general reaction scheme is as follows:
2-aminobenzophenone+2-fluorobenzoyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoylphenyl)-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-benzoylphenyl)-2-fluorobenzamide has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-(2-benzoylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act by binding to the active site of an enzyme, inhibiting its function, or by interacting with cellular receptors to trigger specific signaling pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
N-(2-benzoylphenyl)-2-fluorobenzamide can be compared with other similar compounds, such as:
- N-(2-benzoylphenyl)acetamide
- N-(2-benzoylphenyl)oxalamate
- N1,N2-bis(2-benzoylphenyl)oxalamide
These compounds share structural similarities but differ in their functional groups and chemical properties.
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